molecular formula C16H13ClN4O2S B2880791 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034367-22-9

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2880791
CAS RN: 2034367-22-9
M. Wt: 360.82
InChI Key: CJLRJMBVOPBNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
BenchChem offers high-quality N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential in Therapeutic Applications

  • Phosphoinositide 3-kinase (PI3K)/mTOR Dual Inhibition : One study highlighted the importance of similar compounds in the inhibition of PI3Kα and mTOR, key targets in cancer therapy. Modifications to the benzothiazole moiety were explored to enhance metabolic stability, indicating the compound's relevance in developing potent and metabolically stable inhibitors for cancer treatment (Stec et al., 2011).

  • α-Glucosidase Inhibitory Potential : Derivatives of related compounds have shown significant α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes by controlling glucose absorption (Iftikhar et al., 2019).

  • Antimicrobial and Antibacterial Agents : Novel derivatives containing the benzothiazol moiety have demonstrated broad-spectrum antibacterial activity, indicating their potential as new antibacterial agents (Bhoi et al., 2015).

  • Anticonvulsant Lead Identification : Studies on benzothiazole derivatives have identified promising leads for anticonvulsant therapy, suggesting the compound's derivatives could be explored further for neurological disorder treatments (Amir et al., 2011).

Applications in Materials Science

  • Dye-Sensitized Solar Cells (DSSCs) : Research on benzothiazolinone acetamide analogs has explored their potential as photosensitizers in DSSCs, showing good light harvesting efficiency and free energy of electron injection, which could improve solar cell performance (Mary et al., 2020).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-10-3-4-12-13(7-10)24-16(18-12)19-14(22)8-21-15(23)6-5-11(20-21)9-1-2-9/h3-7,9H,1-2,8H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLRJMBVOPBNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

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